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Abstract
Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic

steroid (AAS), has a unique history rooted in veterinary medicine. This technical guide provides

an in-depth exploration of its discovery, chemical synthesis, and pharmacological properties.

We delve into the experimental methodologies used to characterize its high-affinity binding to

the androgen and progesterone receptors and discuss its mechanism of action. Quantitative

data on its biological activity are presented, and key experimental protocols are detailed to

provide a comprehensive resource for researchers. Furthermore, this guide employs

visualizations to illustrate the chemical synthesis and the canonical androgen receptor

signaling pathway through which Mibolerone exerts its effects.

Introduction
Mibolerone, also known as dimethylnortestosterone (DMNT) and formerly marketed under the

brand names Cheque Drops and Matenon, is a 17α-alkylated derivative of the anabolic steroid

nandrolone (19-nortestosterone).[1] First synthesized in 1963, its primary and only approved

use was in veterinary medicine as an oral treatment to prevent estrus (heat) in female dogs.[1]

Despite its limited therapeutic application, Mibolerone's extreme potency and high affinity for

the androgen receptor have made it a subject of interest in endocrinological research and a

substance of abuse in athletic communities.[2] This guide aims to provide a detailed technical
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overview of the scientific journey of Mibolerone, from its initial synthesis to its characterization

as a powerful steroidal compound.

Discovery and History
Mibolerone was first synthesized in 1963 by chemists at The Upjohn Company, a

pharmaceutical manufacturer.[1] The synthesis was detailed in patents filed by J. C. Babcock

and J. A. Campbell (U.S. Patent 3,341,557).[1] The compound was assigned the

developmental code U-10,997.[3]

The primary goal for the development of Mibolerone was for veterinary applications, specifically

for the suppression of the estrous cycle in female dogs to prevent pregnancy.[4] Marketed as

"Cheque Drops," it proved effective for this indication.[2][4] Studies in the 1970s evaluated its

efficacy and safety in female Beagles, establishing effective dosages for estrus inhibition.[5][6]

Due to its significant anabolic and androgenic properties, Mibolerone gained notoriety outside

of its intended use, particularly in sports, for its potential to increase aggression and strength.

[2] However, it was never approved for human use due to concerns about its potential for

hepatotoxicity and other adverse effects.[7]

Chemical Synthesis
Mibolerone is chemically designated as 7α,17α-dimethylestr-4-en-17β-ol-3-one.[1] Its synthesis

originates from nandrolone. The key structural modifications are the addition of two methyl

groups at the 7α and 17α positions. The 17α-methyl group enhances its oral bioavailability by

protecting the hormone from hepatic metabolism, a common feature of orally active AAS.[2][4]

The 7α-methyl group significantly increases its androgenic potency.[4]

A general synthesis pathway, as described in the literature, is as follows:

Dehydrogenation of Nandrolone Acetate: The synthesis begins with nandrolone acetate. The

enone system is extended through a dehydrogenation reaction, often using a reagent like

chloranil, to introduce an additional double bond.[1]

7α-Methylation: A methyl group is introduced at the 7α position via a conjugate addition

reaction using a methylmagnesium bromide in the presence of a cuprous salt.[1]
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Oxidation of 17β-Hydroxyl Group: The hydroxyl group at the C17 position is then oxidized to

a ketone.[1]

Formation of Enamine: The ketone at C3 is protected by forming an enamine, for example,

by reacting with pyrrolidine. This allows for the selective subsequent reaction at the C17

position.[1]

17α-Methylation: A second methylation, again using a Grignard reagent, introduces the

methyl group at the 17α position.[1]

Hydrolysis: Finally, the enamine is hydrolyzed to restore the ketone at C3, yielding

Mibolerone.[1]
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Figure 1: Simplified synthetic pathway of Mibolerone from Nandrolone.
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Pharmacodynamics and Mechanism of Action
Mibolerone exerts its effects primarily through its interaction with the androgen receptor (AR), a

member of the nuclear receptor superfamily.[1] Upon entering the cell, Mibolerone binds to the

AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the

dissociation of heat shock proteins and subsequent translocation of the ligand-receptor

complex into the nucleus.

Inside the nucleus, the Mibolerone-AR complex dimerizes and binds to specific DNA

sequences known as androgen response elements (AREs) in the promoter regions of target

genes.[8] This binding modulates the transcription of these genes, leading to the anabolic and

androgenic effects observed with the compound.[1]

Mibolerone is also known to have a high affinity for the progesterone receptor (PR), and some

of its biological activities may be mediated through this interaction.[9][10] Its progestogenic

activity can contribute to some of its side effects.[10] Interestingly, in cats, the mechanism for

estrus suppression is believed to be the suppression of the release of pituitary luteinizing

hormone (LH).[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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